

Disperse Red 50: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Disperse red 50

Cat. No.: B085672

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Introduction

Disperse Red 50, a monoazo dye, is primarily utilized in the textile industry for dyeing polyester and its blended fabrics. Chemically, it belongs to the family of azo dyes, which are characterized by the presence of one or more azo groups ($-N=N-$). While its main application lies in coloration, the broader class of azo dyes and their metabolic byproducts have garnered attention from the scientific community for their potential biological activities and toxicological profiles. This guide provides an in-depth overview of **Disperse Red 50**, including its chemical identity, and discusses relevant experimental protocols and biological pathways applicable to its study, particularly in the context of toxicology and drug development research.

Chemical and Physical Properties

Disperse Red 50 is identified by the CAS number 12223-35-7 and has the molecular formula $C_{17}H_{16}ClN_5O_2$.^[1] Its molecular weight is approximately 357.79 g/mol.^[1]

Property	Value	Reference
CAS Number	12223-35-7	[1]
Molecular Formula	C ₁₇ H ₁₆ ClN ₅ O ₂	[1]
Molecular Weight	357.79 g/mol	[1]
Appearance	Purple powder	[1]
Solubility	Soluble in acetone and alcohol; insoluble in water.	

Synthesis

The manufacturing process for **Disperse Red 50** involves a two-step diazotization and coupling reaction.[1]

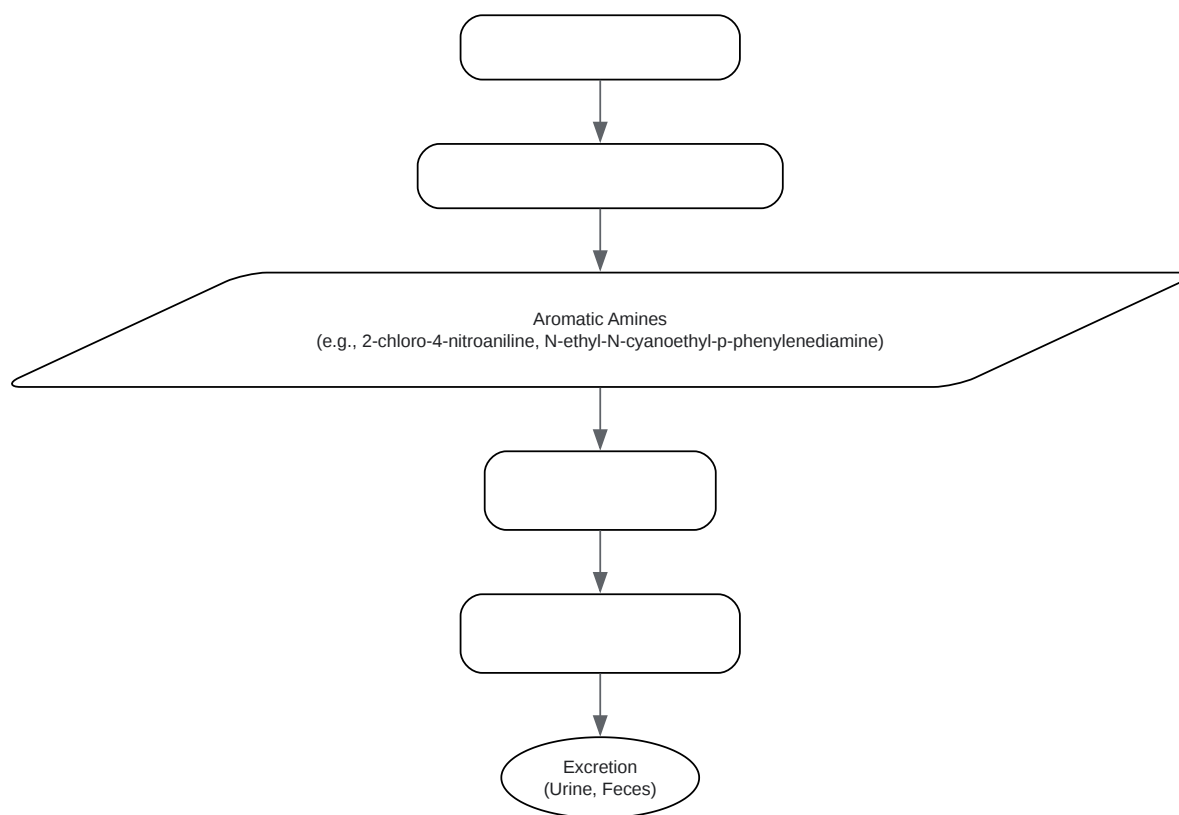
- **Diazotization:** 2-Chloro-4-nitrobenzenamine is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) to form a diazonium salt.
- **Coupling:** The resulting diazonium salt is then reacted with N-ethyl-N-cyanoethylaniline, the coupling component, to form the final **Disperse Red 50** dye molecule.[1]

Biological Interactions and Metabolism

While specific studies on the metabolism of **Disperse Red 50** are limited, the general metabolic pathway for azo dyes is well-established and is crucial for understanding their potential biological effects.

The primary metabolic process for azo dyes is the reductive cleavage of the azo bond.[2][3][4] This reaction is primarily carried out by azoreductases, enzymes produced by intestinal microorganisms and, to a lesser extent, by hepatic enzymes.[2][3] This cleavage results in the formation of aromatic amines. In the case of **Disperse Red 50**, this would yield 2-chloro-4-nitroaniline and N-ethyl-N-cyanoethyl-p-phenylenediamine.

These resulting aromatic amines can then undergo further metabolic transformations, including oxidation and conjugation reactions, primarily in the liver.[5] Some of these metabolites may have biological activity or toxic potential.[6]

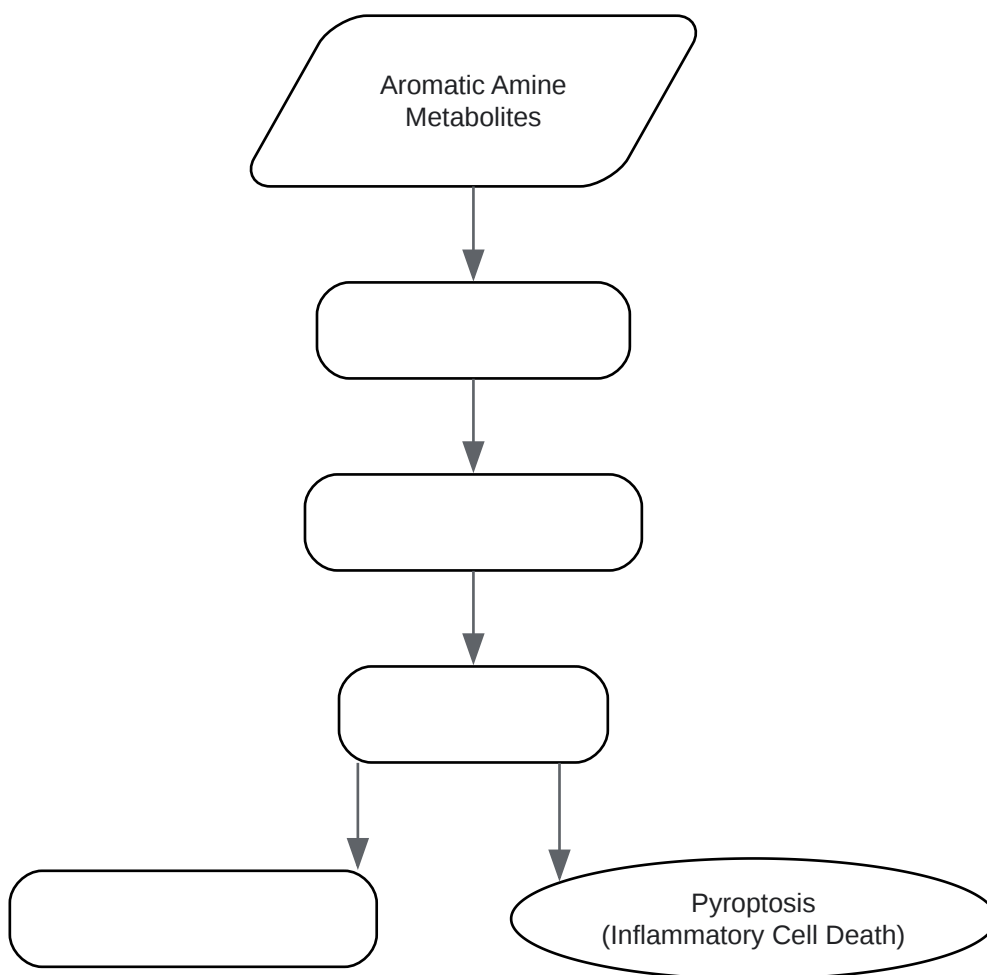


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General metabolic pathway of azo dyes.[2][3][5]

Potential Toxicological Pathways

The toxicological assessment of azo dyes is often linked to their metabolic products. Some aromatic amines are known to be mutagenic or carcinogenic.[6][7] These compounds can potentially cause cellular damage through various mechanisms, including the induction of inflammatory responses and programmed cell death pathways like pyroptosis.[8][9]



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Potential inflammatory signaling pathway induced by azo dye metabolites.[8][9]

Experimental Protocols

Analysis of Disperse Red 50 by LC-MS/MS

This method can be adapted for the detection and quantification of **Disperse Red 50** in various matrices, including environmental and biological samples.

- Sample Preparation:
 - For textile samples, extract 1 gram of the material with 20 mL of methanol under sonication at 50°C for 30 minutes.
 - Centrifuge the extract at 10,000 rpm for 10 minutes.

- Filter the supernatant through a 0.22 µm PTFE filter.
- Evaporate the solvent and reconstitute the residue in a suitable volume of the initial mobile phase.[\[10\]](#)
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[\[10\]](#)
 - Mobile Phase: A gradient elution using a mixture of water and methanol (both containing 0.1% formic acid) is often effective.
 - Flow Rate: 0.5 mL/min.[\[11\]](#)
 - Injection Volume: 5-40 µL.[\[11\]](#)
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.[\[11\]](#)
 - Detection Mode: Selected Reaction Monitoring (SRM) for quantitative analysis.[\[11\]](#) The specific precursor and product ions for **Disperse Red 50** would need to be determined by direct infusion of a standard solution.

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

- Cell Culture:
 - Plate cells (e.g., HepG2, HaCaT) in a 96-well plate at a density of 5,000-20,000 cells per well.
 - Incubate overnight to allow for cell attachment.[\[12\]](#)
- Compound Treatment:
 - Prepare a stock solution of **Disperse Red 50** in a suitable solvent (e.g., DMSO).

- Perform serial dilutions to obtain the desired test concentrations. The final solvent concentration in the wells should be non-toxic to the cells (typically $\leq 0.5\%$).
- Replace the cell culture medium with medium containing the test compound or vehicle control.
- Incubate for a specified period (e.g., 24, 48, or 72 hours).^[13]
- Assay Procedure:
 - After incubation, remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).
 - Add medium containing a specific concentration of neutral red dye (e.g., 50 $\mu\text{g/mL}$) to each well and incubate for approximately 2-3 hours to allow for dye uptake by viable cells.
 - Remove the dye-containing medium and wash the cells.
 - Add a solubilization solution (e.g., a mixture of acetic acid and ethanol) to each well to extract the dye from the lysosomes.
 - Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.^[12] Cell viability is proportional to the amount of neutral red absorbed.

Conclusion

Disperse Red 50 is a commercially important azo dye with a well-defined chemical structure. While its primary use is in the textile industry, the potential for human exposure and environmental release necessitates a thorough understanding of its biological interactions. The provided metabolic and toxicological pathways, common to azo dyes, offer a framework for the scientific investigation of **Disperse Red 50**. The detailed experimental protocols for analysis and cytotoxicity testing serve as a starting point for researchers to further explore the properties of this compound and its potential implications for human health and drug development. Further research is warranted to elucidate the specific biological activities and toxicological profile of **Disperse Red 50** and its metabolites.

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